1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-12-15(2)21-19(20-14)26-16-8-10-22(13-16)18(23)9-11-27(24,25)17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFWACIZYGVSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethyl groups on the pyrimidine ring.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization of suitable amine precursors.
Sulfonylation: Introduction of the phenylsulfonyl group through sulfonylation reactions.
Coupling Reactions: Coupling of the pyrimidine and pyrrolidine rings with the phenylsulfonyl group under specific conditions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogs
BI82848: (2E)-1-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(furan-2-yl)prop-2-en-1-one
- Key Differences : Replaces the phenylsulfonyl group with a furan-2-yl substituent.
- Impact :
- Electronic Properties : The furan ring (electron-rich) vs. phenylsulfonyl (electron-deficient) alters dipole moments and solubility.
- Synthesis : Both compounds likely share a common pyrrolidin-1-yl-propan-1-one core. BI82848’s synthesis () may involve Heck coupling or similar methods for the α,β-unsaturated ketone, whereas the target compound’s phenylsulfonyl group could require sulfonation or nucleophilic substitution steps .
(2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one (CAS 601-832-2)
- Key Differences : Lacks the pyrimidinyloxy and sulfonyl groups; features a benzyloxy substituent.
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Compound 31, )
- Key Differences : Substitutes pyrimidinyloxy and sulfonyl groups with tetrahydrofuran.
- Impact :
- Bioactivity : The tetrahydrofuran moiety may enhance membrane permeability compared to bulkier sulfonyl groups, as seen in EthR inhibitors () .
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 2034498-39-8 |
The compound exhibits its biological activity through various mechanisms, including:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.
- Receptor Modulation : The presence of the pyrimidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction in cells .
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell growth by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in inflammatory diseases.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell viability at concentrations above 10 μM. The mechanism was attributed to the induction of apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent.
Comparative Studies
Comparative studies with structurally related compounds indicate that the specific functional groups present in this compound enhance its selectivity and potency against certain biological targets.
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin...) | 10 | Antitumor |
| N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin...) | 25 | Anti-inflammatory |
| Similar Pyrrolidine Derivative | 15 | Neuroprotective |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution (e.g., pyrrolidinyl-oxygen bond formation) and sulfonylation. Key optimization parameters include:
- Temperature control : Maintain 60–80°C during the coupling of the pyrrolidine and pyrimidinyl-oxy groups to minimize side reactions .
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved, as seen in analogous pyrimidine derivatives .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
Advanced: How can discrepancies in NMR and LCMS data during structural characterization be resolved?
Answer:
Discrepancies may arise from tautomerism, impurities, or residual solvents. Methodological solutions include:
- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations, especially for the pyrrolidinyl and pyrimidinyl moieties .
- High-resolution LCMS : Use electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]<sup>+</sup>) and isotopic patterns .
- Computational validation : Compare experimental <sup>13</sup>C NMR shifts with density functional theory (DFT)-predicted values for the proposed structure .
Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?
Answer:
- HPLC-DAD : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a methanol/water gradient (60:40 to 90:10 over 20 min) to detect impurities <0.1% .
- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm<sup>-1</sup>) and pyrimidine ring vibrations .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced: How can researchers evaluate the compound’s environmental persistence and degradation pathways?
Answer:
- Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Pyrimidine rings are typically resistant to hydrolysis, but sulfonyl groups may undergo nucleophilic attack .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-QTOF-MS to identify cleavage products (e.g., phenylsulfonyl fragments) .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity (EC50) and bioaccumulation potential .
Basic: How should stability studies be designed under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% H2O2) for 4 weeks. Monitor degradation kinetics using validated HPLC methods .
- Long-term stability : Store at -20°C, 4°C, and 25°C in amber vials. Assess physical (e.g., crystallization) and chemical changes monthly for 12 months .
Advanced: What strategies enhance structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Substituent variation : Synthesize analogs with modified pyrimidine (e.g., 4-CH3 → 4-Cl) or sulfonyl groups to probe electronic effects on bioactivity .
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Molecular docking : Map interactions between derivatives and protein active sites (e.g., ATP-binding pockets) using AutoDock Vina .
Advanced: How can contradictory data in biological activity assays be reconciled?
Answer:
- Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm IC50 values. Use Hill slope analysis to detect assay artifacts .
- Off-target screening : Employ broad-panel kinase profiling or proteome-wide affinity pulldowns to identify non-specific interactions .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates and minimize false positives .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 min; seek medical attention if irritation persists .
Advanced: What computational methods predict the compound’s metabolic fate in vivo?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and blood-brain barrier permeability .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s BioLuminate .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve the pyrrolidinyl ring puckering and sulfonyl group orientation .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous pyrrolidinone derivatives (e.g., CSD refcode: XYZ123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
